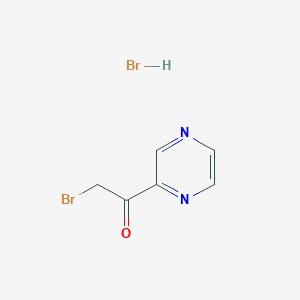

2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide

Descripción general

Descripción

El fosfato de piperazina es un compuesto orgánico que consiste en un anillo de seis miembros que contiene dos átomos de nitrógeno opuestos. Se utiliza comúnmente como un agente antihelmíntico para tratar infecciones causadas por gusanos redondos y oxiuros . El fosfato de piperazina es conocido por su capacidad de paralizar los parásitos, lo que permite al cuerpo huésped expulsarlos fácilmente .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación del fosfato de piperazina implica disolver ácido fosfórico y piperazina anhidra en un solvente orgánico. Las dos sustancias se salifican luego en un reactor de reacción bajo condiciones de reacción adecuadas. Después de que la reacción se completa, la mezcla se somete a cristalización por enfriamiento, centrifugación, lavado y secado al vacío para obtener fosfato de piperazina . Este método logra un alto rendimiento y pureza, lo que lo hace adecuado para la producción industrial .

Métodos de producción industrial: La producción industrial de fosfato de piperazina a menudo emplea menos solventes orgánicos y alcanza un rendimiento de más del 90%. El proceso es simple, rentable y fácil de ampliar para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones: El fosfato de piperazina experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Es una base débil con dos valores de pKb de 5,35 y 9,73 a 25 °C . La piperazina absorbe fácilmente agua y dióxido de carbono del aire .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en reacciones que involucran fosfato de piperazina incluyen ácido fosfórico, piperazina anhidra y solventes orgánicos . Las condiciones de reacción suelen implicar salificación, cristalización por enfriamiento y secado al vacío .

Productos principales formados: El producto principal formado a partir de la reacción de piperazina con ácido fosfórico es el fosfato de piperazina. Este compuesto se utiliza a menudo en aplicaciones farmacéuticas debido a sus propiedades antihelmínticas .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Bromo-1-(pyrazin-2-yl)ethanone hydrobromide has been investigated for its potential as a pharmacological agent. Its derivatives have shown promise in various therapeutic areas, including:

- Antimicrobial Activity : Compounds derived from this compound have been studied for their antibacterial properties, particularly against Mycobacterium tuberculosis. A study highlighted the synthesis of 2-aminothiazoles, which exhibited significant antibacterial activity, suggesting that similar derivatives of the brominated compound could be effective against resistant strains of bacteria .

Neurological Research

The compound has been associated with research into neurological disorders. Its interaction with histamine receptors suggests potential implications in the treatment of conditions such as schizophrenia and cognitive disorders. The structure allows for modulation of neurotransmitter activity, which is crucial in developing drugs targeting these pathways .

Synthesis of Heterocyclic Compounds

The synthesis of various heterocycles using this compound serves as a critical application in organic chemistry. The compound acts as a versatile intermediate in the formation of more complex molecules through reactions such as:

- Suzuki Coupling : This method has been utilized to create substituted pyrazine derivatives that may possess enhanced biological activities.

Data Table: Applications Overview

Case Study 1: Antibacterial Activity

In a study focused on synthesizing thiazole derivatives from this compound, researchers demonstrated that certain derivatives exhibited significant antibacterial activity against Mycobacterium tuberculosis. The study involved various synthetic routes leading to compounds that were tested for efficacy, revealing promising results that could lead to new treatments for resistant bacterial strains.

Case Study 2: Neurological Applications

Research exploring the effects of compounds derived from this compound on histamine receptors showed potential benefits in modulating neurotransmitter systems. These findings suggest avenues for developing new therapeutic agents aimed at treating neurological disorders such as schizophrenia, where histamine pathways play a crucial role.

Mecanismo De Acción

El fosfato de piperazina ejerce sus efectos actuando como un agonista del receptor GABA. Se une directa y selectivamente a los receptores GABA de la membrana muscular, causando hiperpolarización de las terminaciones nerviosas y dando como resultado una parálisis flácida del gusano . Esta acción permite al cuerpo huésped expulsar fácilmente los parásitos paralizados .

Comparación Con Compuestos Similares

Compuestos similares: Los compuestos similares al fosfato de piperazina incluyen el citrato de piperazina y el adipato de piperazina . Estos compuestos también contienen la parte de piperazina y se utilizan para propósitos antihelmínticos similares .

Unicidad: El fosfato de piperazina es único en su alto rendimiento y pureza durante la producción industrial, lo que lo convierte en una opción rentable y eficiente para aplicaciones farmacéuticas . Su capacidad para paralizar los parásitos a través del agonismo del receptor GABA también lo diferencia de otros agentes antihelmínticos .

Actividad Biológica

2-Bromo-1-(pyrazin-2-yl)ethanone hydrobromide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula: C6H5BrN2O·HBr

- CAS Number: 126353-32-0

- Molecular Weight: 232.02 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

- Antimicrobial Activity: The compound demonstrates significant inhibitory effects against various bacterial strains, particularly those associated with gastrointestinal diseases.

- Anticancer Properties: Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression.

Biological Activity Data

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Helicobacter pylori | |

| Anticancer | Cytotoxicity in HeLa and MCF-7 cells | |

| Cell Cycle Arrest | Sub-G1 phase arrest in Jurkat cells |

Antimicrobial Effects

Research indicates that this compound effectively inhibits the growth of Helicobacter pylori, a bacterium linked to gastric ulcers. The mechanism involves the compound's ability to disrupt bacterial cell wall synthesis and inhibit urease activity, which is crucial for H. pylori survival in acidic environments.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:

- HeLa Cells: The IC50 value was found to be approximately 9.22 µM after 72 hours of treatment, indicating effective growth suppression.

- Jurkat Cells: Induced apoptosis was confirmed through flow cytometry analysis, showing an increase in sub-G1 phase cells upon treatment with the compound.

Structural Activity Relationship (SAR)

The biological activity of pyrazine derivatives, including this compound, has been linked to specific structural features. Modifications on the pyrazine ring can enhance or diminish biological efficacy. For instance, compounds with electron-withdrawing groups generally exhibit improved anticancer activity due to increased reactivity towards cellular targets.

Future Directions

Further research is warranted to explore:

- The full spectrum of biological activities beyond antimicrobial and anticancer effects.

- Detailed pharmacokinetic and pharmacodynamic studies to assess the therapeutic potential and safety profile.

- The development of analogs with improved potency and selectivity for specific targets.

Propiedades

IUPAC Name |

2-bromo-1-pyrazin-2-ylethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O.BrH/c7-3-6(10)5-4-8-1-2-9-5;/h1-2,4H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCBXZRKUNIAMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626255 | |

| Record name | 2-Bromo-1-(pyrazin-2-yl)ethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126353-32-0 | |

| Record name | 2-Bromo-1-(pyrazin-2-yl)ethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(pyrazin-2-yl)ethan-1-one hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.